Prostaglandin A2 ethyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C22H34O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h6,9,14-20,23H,3-5,7-8,10-13H2,1-2H3/b9-6-,16-14+/t18-,19-,20+/m0/s1 |
InChI Key |
QCWSNSWUCYNLHP-VGEIBRHWSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OCC)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Prostaglandin A2 Ethyl Ester
Precursor Metabolism and Prostaglandin (B15479496) A2 Formation
The synthesis of Prostaglandin A2 is a cascade of enzymatic reactions that transforms a common fatty acid into a biologically active prostaglandin. This process is initiated by cellular stimuli that activate specific enzymes, leading to the sequential modification of the substrate.
Role of Phospholipase A2 in Arachidonic Acid Liberation
The biosynthetic pathway of prostaglandins (B1171923) commences with the release of arachidonic acid from the lipid bilayer of the cell membrane. This crucial step is catalyzed by the enzyme Phospholipase A2 (PLA2). youtube.comscribd.com In response to various stimuli, PLA2 cleaves the ester bond at the sn-2 position of membrane phospholipids (B1166683), liberating arachidonic acid into the cytoplasm. youtube.comscribd.com This action is a critical regulatory point in the synthesis of all eicosanoids, including prostaglandins.
Cyclooxygenase (COX) Pathway Engagement in Prostaglandin H2 Synthesis
Once freed, arachidonic acid becomes the substrate for the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. youtube.comnih.gov There are two primary isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2), and subsequently into Prostaglandin H2 (PGH2). nih.gov This conversion involves a complex reaction that introduces oxygen and forms a characteristic five-membered ring structure.
Enzymatic Conversion of Prostaglandin H2 to Prostaglandin E2
Prostaglandin H2 serves as a central precursor for a variety of prostaglandins. The specific conversion of PGH2 to Prostaglandin E2 (PGE2) is carried out by the enzyme Prostaglandin E synthase (PGES). youtube.comresearchgate.net There are different isoforms of PGES, including microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES), which can be coupled with either COX-1 or COX-2 to produce PGE2. researchgate.net
Dehydration Pathways Leading to Prostaglandin A2 Synthesis from Prostaglandin E2
The final step in the formation of the immediate precursor to the titular compound is the conversion of Prostaglandin E2 to Prostaglandin A2 (PGA2). This transformation occurs through a dehydration reaction, where a molecule of water is removed from the PGE2 structure. regionh.dkwikipedia.org This process leads to the formation of a double bond within the cyclopentane (B165970) ring, a characteristic feature of A-series prostaglandins. regionh.dkwikipedia.org
Esterification Mechanisms for Prostaglandin A2 Ethyl Ester
The conversion of Prostaglandin A2 into its ethyl ester form involves an esterification reaction. This process can be influenced by various factors and can occur through enzymatic pathways.
Enzymatic Esterification Processes
While the general enzymatic synthesis of fatty acid ethyl esters is a known biochemical process, often catalyzed by lipases, the specific enzymatic pathway for the direct esterification of Prostaglandin A2 with ethanol to form this compound is not extensively documented in scientific literature. However, the existence of other prostaglandin esters, such as prostaglandin glycerol (B35011) esters, suggests that enzymes capable of esterifying prostaglandins do exist. It is plausible that non-specific lipases or esterases could catalyze this reaction in the presence of ethanol, though the specific enzymes and their physiological relevance in forming this compound remain an area for further investigation.
Research Findings Summary
| Step | Precursor | Enzyme | Product |
| 1 | Membrane Phospholipids | Phospholipase A2 | Arachidonic Acid |
| 2 | Arachidonic Acid | Cyclooxygenase (COX) | Prostaglandin H2 |
| 3 | Prostaglandin H2 | Prostaglandin E Synthase | Prostaglandin E2 |
| 4 | Prostaglandin E2 | (Dehydration) | Prostaglandin A2 |
| 5 | Prostaglandin A2 | Putative Esterase/Lipase | This compound |
Chemical Synthesis Approaches for this compound and Analogs in Research
The chemical synthesis of prostaglandins is a complex challenge due to the presence of multiple stereocenters and sensitive functional groups. The landmark total synthesis developed by E.J. Corey provided a foundational strategy that has been adapted for numerous prostaglandins, including PGA2. youtube.comscribd.comnih.gov
A general and widely adopted approach for synthesizing PGA2 and its analogs involves the "Corey Lactone" (a bicyclic lactone intermediate). This method establishes the correct stereochemistry of the cyclopentane core, which is then elaborated with the two characteristic side chains.
A Representative Synthetic Pathway to PGA2:
| Step | Description | Key Reagents |
|---|---|---|
| 1. Formation of Corey Lactone | A Diels-Alder reaction followed by a Baeyer-Villiger oxidation establishes the bicyclo[2.2.1]heptane core, which is then converted to the key lactone intermediate with the correct stereochemistry. libretexts.orgresearchgate.net | m-CPBA (for Baeyer-Villiger oxidation) |
| 2. α-Chain Installation | The lactone is reduced to a lactol (a hemiacetal), which then undergoes a Wittig reaction to introduce the α-chain (the carboxylic acid side chain). | Diisobutylaluminium hydride (DIBAL-H), Wittig reagent (e.g., Ph3P=CH(CH2)3COONa) |
| 3. ω-Chain Installation | The hydroxyl group on the cyclopentane ring is oxidized to a ketone. A subsequent Horner-Wadsworth-Emmons reaction or another Wittig-type reaction attaches the ω-chain. | Collins reagent (CrO3·2Py), Phosphonate ylide |
| 4. Functional Group Manipulation | This stage involves the reduction of the C-15 ketone on the ω-chain to the required (S)-hydroxyl group and deprotection of other functional groups. This sequence ultimately yields PGE2. | Zinc borohydride (for stereoselective reduction) |
| 5. Dehydration to PGA2 | Treatment of the synthesized PGE2 with a mild acid or base catalyzes the dehydration of the β-hydroxyketone moiety on the cyclopentane ring to form the α,β-unsaturated ketone characteristic of PGA2. | Mild acid or base |
To obtain This compound , a final esterification step is performed on the free carboxylic acid of PGA2. This is typically achieved through standard chemical methods, such as Fischer esterification (reacting PGA2 with ethanol in the presence of an acid catalyst) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with ethanol.
Degradation and Biotransformation of this compound
Once introduced into a biological system, this compound is subject to metabolic degradation. The primary steps involve the hydrolysis of the ester bond, followed by enzymatic inactivation of the core prostaglandin structure.
Hydrolysis of Prostaglandin Esters in Biological Systems
The first and most critical step in the metabolism of this compound is the cleavage of the ethyl ester bond to yield the free acid, Prostaglandin A2, and ethanol. This hydrolysis is catalyzed by a variety of non-specific esterases present in plasma and tissues. While direct studies on the ethyl ester are limited, extensive research on analogous prostaglandin glycerol esters (PG-Gs) provides significant insight into the enzymes involved.
Several families of serine hydrolases have been shown to hydrolyze prostaglandin esters. These include:
Monoacylglycerol lipase (MGL)
Fatty acid amide hydrolase (FAAH)
Carboxylesterases (CES)
However, studies comparing the hydrolytic activity across different cell lines have identified specific enzymes with a pronounced role in this process.
Enzymatic Inactivation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Related Enzymes
Following hydrolysis to its active free-acid form (PGA2), the primary route for prostaglandin inactivation is oxidation of the C-15 hydroxyl group. This reaction is catalyzed by the key enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme converts the 15-(S)-hydroxyl group into a 15-keto group, producing 15-keto-Prostaglandin A2. This modification drastically reduces the biological activity of the molecule, as the 15-hydroxyl group is critical for receptor binding and activity.
Role of Specific Esterases (e.g., Lysophospholipase A2 in Prostaglandin Glycerol Ester Hydrolysis)
Detailed investigations into the hydrolysis of prostaglandin glycerol esters (PG-Gs) have pinpointed lysophospholipase A2 (LYPLA2) as a major enzyme responsible for their degradation in human cancer cells. By comparing PG-G hydrolysis rates with serine hydrolase activity profiles, researchers confirmed the primary role of LYPLA2. This was further validated through siRNA knockdown of the enzyme, which significantly reduced the hydrolysis of PGE2-G.
The following table summarizes kinetic data for the hydrolysis of various prostaglandin glycerol esters by purified MGL, illustrating the preference of these enzymes for endocannabinoid substrates over prostaglandin esters. While not specific to the ethyl ester, this data highlights the general capacity of these enzymes to process esterified prostaglandins.
| Substrate | Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) |
| PGE2-G | MGL | 50 ± 10 | 1.8 ± 0.2 | 0.036 |
| PGD2-G | MGL | 50 ± 10 | 0.8 ± 0.1 | 0.016 |
| PGF2α-G | MGL | 100 ± 10 | 0.9 ± 0.1 | 0.009 |
| 2-AG | MGL | 30 ± 10 | 100 ± 20 | 3.3 |
| Data derived from studies on monoacylglycerol lipase (MGL) activity on prostaglandin glycerol esters (PG-G) and 2-arachidonoylglycerol (B1664049) (2-AG). |
Formation of Secondary Metabolites
The biotransformation of this compound results in a cascade of secondary metabolites.
Initial Hydrolysis: Prostaglandin A2 + Ethanol
Primary Inactivation: 15-keto-Prostaglandin A2 (via 15-PGDH)
Further Metabolism: The 15-keto-PGA2 can undergo further enzymatic transformations. PGA2 itself can be isomerized to Prostaglandin C2 (PGC2) and subsequently to Prostaglandin B2 (PGB2). arizona.edu The metabolites of these compounds, such as 15-keto-PGC2 and 15-keto-PGB2, would also be considered secondary metabolites. These metabolites may then be further reduced and eventually conjugated (e.g., with glucuronic acid or glutathione) to increase water solubility and facilitate excretion from the body.
Molecular and Cellular Mechanisms of Action of Prostaglandin A2 Ethyl Ester
Receptor-Mediated Signaling Pathways
The primary mechanism by which prostaglandins (B1171923) initiate cellular responses is through binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface. service.gov.ukmedchemexpress.com This interaction triggers a cascade of intracellular events that ultimately dictates the cell's physiological response.
G-Protein Coupled Receptor (GPCR) Interactions and Prostaglandin (B15479496) A2 Ethyl Ester
Prostaglandins bind to a subfamily of GPCRs known as prostanoid receptors. nih.gov There are currently ten known primary prostanoid receptors, designated based on their preferential ligand: DP receptors for PGD2, EP receptors for PGE2, FP receptors for PGF2α, IP receptors for PGI2 (prostacyclin), and TP receptors for thromboxane (B8750289) A2. medchemexpress.comphysiology.org
While the specific receptor interactions for Prostaglandin A2 ethyl ester are not extensively characterized in the available literature, it is understood to function within this framework. As a derivative of PGA2, it is expected to interact with one or more of these prostanoid receptors. The esterification of the carboxylic acid group to an ethyl ester may alter its binding affinity and selectivity compared to the parent PGA2 molecule. For instance, studies on other lipid signaling molecules have shown that esterification can impact receptor binding; arachidonyl esters were found to be significantly less potent than arachidonyl amides in binding to the cannabinoid receptor (CB1), another GPCR. nih.gov However, among the esters tested, the methyl and ethyl forms showed the highest potency. nih.gov This suggests that while the ethyl ester form of PGA2 may have altered receptor affinity, it remains a potentially active ligand.
Activation of Secondary Signaling Cascades (e.g., Adenyl Cyclase, Phospholipase C)
Upon ligand binding, activated prostaglandin receptors couple to intracellular G-proteins, initiating secondary messenger signaling cascades. service.gov.uk The specific G-protein activated (e.g., Gαs, Gαi, Gαq) depends on the receptor subtype, leading to distinct downstream effects. physiology.orgmdpi.com
Two of the most prominent pathways activated by prostaglandin receptors are:
Adenylyl Cyclase Pathway : Receptors like the EP2 and EP4 subtypes of the PGE2 receptor are coupled to the stimulatory G-protein, Gαs. mdpi.com Activation of Gαs leads to the stimulation of the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. nih.gov
Phospholipase C Pathway : Receptors such as the EP1 subtype are coupled to the G-protein Gαq. mdpi.com Gαq activation stimulates the enzyme Phospholipase C (PLC), which cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). mdpi.com
These pathways, summarized in the table below for the well-studied PGE2 receptors, represent the fundamental mechanisms by which prostaglandins, likely including PGA2 ethyl ester, transduce signals across the cell membrane to modulate cell function. service.gov.ukphysiology.org
Table 1: Prostaglandin E2 (PGE2) Receptor Signaling Cascades
| Receptor Subtype | G-Protein Coupling | Primary Effector Enzyme | Key Secondary Messenger(s) |
|---|---|---|---|
| EP1 | Gαq | Phospholipase C (PLC) | IP3, DAG, Intracellular Ca2+ |
| EP2 | Gαs | Adenylyl Cyclase | Cyclic AMP (cAMP) |
| EP3 | Gαi/Gαq | Inhibition of Adenylyl Cyclase / Activation of PLC | Decrease in cAMP / Increase in Ca2+ |
| EP4 | Gαs | Adenylyl Cyclase | Cyclic AMP (cAMP) |
Comparative Analysis with Prostaglandin A2 and Other Prostaglandin Receptor Interactions
Different prostaglandins exhibit distinct binding profiles for the various prostanoid receptors, which accounts for their diverse and sometimes opposing biological effects. wikipedia.org For example, PGE2 can bind to four different EP receptors (EP1-4), each linked to different signaling pathways. physiology.orgmdpi.com This allows PGE2 to be both pro-inflammatory and anti-inflammatory depending on the context and the specific receptor subtypes expressed by the target cell. nih.gov PGF2α primarily interacts with the FP receptor, which, like the EP1 receptor, is coupled to Gαq and increases intracellular calcium. physiology.org
Direct comparative studies detailing the binding affinity of PGA2 versus PGA2 ethyl ester at various prostanoid receptors are not prominent in existing research. However, the esterification of the carboxyl group, a key functional group for receptor interaction, is expected to modulate its binding characteristics. The parent compound, PGA2, belongs to the A-series prostaglandins, which are characterized by an α,β-unsaturated ketone group in the cyclopentane (B165970) ring. service.gov.uk This structure is crucial for its biological activity. While PGA2 itself is a ligand for prostanoid receptors, it and other cyclopentenone prostaglandins are also known to exert effects through receptor-independent mechanisms, such as covalent adduction to cellular proteins. The addition of the ethyl ester group could influence receptor binding kinetics and potentially alter the balance between receptor-mediated and receptor-independent actions compared to PGA2.
Intracellular Target Modulation
The signaling cascades initiated by receptor activation lead to the modulation of various intracellular targets, including enzymes and transcription factors, which in turn alter cellular behavior and gene expression.
Direct and Indirect Enzyme Activity Modulation
The activation of GPCRs by prostaglandins leads to the direct modulation of effector enzymes like adenylyl cyclase and phospholipase C, as described above. service.gov.uk The secondary messengers produced by these enzymes (cAMP, IP3, DAG, Ca2+) then propagate the signal by activating downstream protein kinases such as PKA and PKC. nih.govnih.gov These kinases phosphorylate a wide array of target enzymes, altering their catalytic activity and thereby modifying cellular metabolic and signaling pathways.
Furthermore, prostaglandin signaling can indirectly modulate enzyme activity. The synthesis of prostaglandins is itself a highly regulated enzymatic process. The release of the precursor, arachidonic acid, from membrane phospholipids (B1166683) is catalyzed by phospholipase A2 (PLA2), which is often considered the rate-limiting step. nih.govnih.gov This is followed by the action of cyclooxygenase (COX) enzymes, which convert arachidonic acid into the unstable intermediate PGH2. nih.gov Studies have shown that various stimuli can increase PG production by enhancing the activity of these enzymes, demonstrating a feedback and amplification loop in the eicosanoid pathway. oup.com
Transcriptional Regulation and Gene Expression Alterations
A fundamental outcome of many signal transduction pathways is the alteration of gene expression. Research on the parent compound, PGA2, provides direct evidence for this mechanism. In a study using an insect cell line, treatment with PGA2 was shown to significantly influence the expression of 60 different proteins. nih.gov Subsequent analysis confirmed that these changes in protein levels corresponded to parallel changes in messenger RNA (mRNA) expression, indicating that the regulation occurs at the transcriptional level. nih.gov
The proteins affected by PGA2 were assorted into several key functional categories, highlighting the broad impact of this signaling molecule on cellular physiology. nih.gov
Table 2: Functional Categories of Proteins Modulated by Prostaglandin A2
| Functional Category | Description of Impact |
|---|---|
| Cell Structure and Function | Proteins involved in maintaining cellular architecture and basic operations. |
| Cell Protection and Immunity | Proteins related to stress response and immune defense mechanisms. |
| Energetics and Metabolism | Enzymes and other proteins that regulate metabolic pathways and energy production. |
| Nucleotide Processing | Proteins involved in the synthesis and metabolism of nucleotides. |
| Protein Action and Processing | Proteins that modify, fold, or degrade other proteins. |
| Signal Transduction | Components of other signaling pathways, indicating crosstalk and network effects. |
Source: Based on findings from Stanley et al. (2012). nih.gov
This ability to modulate the expression of a wide array of genes is a core mechanism by which prostaglandins, including PGA2 and its derivatives like the ethyl ester, can orchestrate complex biological responses such as inflammation and cell differentiation. nih.govnih.gov The signaling cascades initiated at the cell surface ultimately converge on the nucleus, where they activate or inhibit transcription factors that control the expression of specific gene sets. medchemexpress.com
Interactions with Endogenous Lipid Mediators
Prostaglandin A2 (PGA2) ethyl ester is a synthetic derivative of the naturally occurring PGA2. While direct research on the ethyl ester form is limited, its molecular and cellular interactions can be inferred from the extensive studies on its parent compound and related eicosanoids. The interactions of these prostaglandins with other endogenous lipid mediator systems, such as the endocannabinoid and eicosanoid pathways, reveal a complex network of biochemical cross-talk that modulates physiological and pathophysiological processes.
Cross-talk with the Endocannabinoid System (e.g., COX-2 Oxygenation of 2-Arachidonoylglycerol)
A primary point of interaction between the prostaglandin and endocannabinoid systems occurs at the level of biosynthesis, specifically through the action of cyclooxygenase-2 (COX-2). The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) serves as a substrate for COX-2, leading to the generation of a unique class of lipid mediators known as prostaglandin glycerol (B35011) esters (PG-Gs). researchgate.netnih.gov This pathway represents a significant diversion of endocannabinoid signaling towards the production of prostanoid-like molecules.
The process begins when COX-2 oxygenates 2-AG to form prostaglandin H2 glycerol ester (PGH2-G). researchgate.netwikipedia.org This intermediate is structurally analogous to PGH2, the precursor for all classical prostaglandins. PGH2-G is then metabolized by various downstream prostaglandin synthases to a variety of PG-Gs, including PGE2-G, PGD2-G, and PGF2α-G. aai.orgaai.orgnih.gov The parent compound of the titular ester, Prostaglandin A2, is known to be formed via the non-enzymatic dehydration of PGE2. frontiersin.org Analogously, its glycerol ester counterpart, PGA2-G, could potentially be formed from the dehydration of PGE2-G, creating an endogenous molecule structurally related to this compound.
This metabolic pathway establishes a direct link where the activation of endocannabinoid signaling can lead to the production of prostaglandin-like compounds. The efficiency of this process is subject to substrate competition. Arachidonic acid (AA), the precursor to classical prostaglandins, also competes for the active site of COX-2. nih.gov The relative cellular concentrations of AA and 2-AG, along with the kinetic properties of COX-2, therefore dictate whether the enzymatic machinery favors the production of classical prostaglandins or the more recently discovered prostaglandin glycerol esters. nih.gov
| Substrate/Precursor | Enzyme | Product | Significance |
|---|---|---|---|
| 2-Arachidonoylglycerol (2-AG) | Cyclooxygenase-2 (COX-2) | Prostaglandin H2 glycerol ester (PGH2-G) | Key endocannabinoid substrate for COX-2, initiating the PG-G synthesis pathway. researchgate.netwikipedia.org |
| Prostaglandin H2 glycerol ester (PGH2-G) | Prostaglandin E Synthase | Prostaglandin E2 glycerol ester (PGE2-G) | A major PG-G with its own biological activities; potential precursor to PGA2-G. nih.gov |
| Prostaglandin H2 glycerol ester (PGH2-G) | Prostaglandin D Synthase | Prostaglandin D2 glycerol ester (PGD2-G) | Another major PG-G produced in specific cell types like macrophages. nih.gov |
| Arachidonic Acid (AA) | Cyclooxygenase-2 (COX-2) | Prostaglandin H2 (PGH2) | Classical precursor to prostaglandins; competes with 2-AG for COX-2. nih.gov |
Influence on Other Eicosanoid Biosynthesis Pathways (e.g., Leukotrienes, Thromboxanes)
The influence of prostaglandins on other eicosanoid pathways, such as those responsible for synthesizing leukotrienes and thromboxanes, is another critical aspect of their mechanism of action. This regulation often occurs through the modulation of key enzymes or competition for common precursors, creating a finely tuned balance between different classes of inflammatory mediators.
Influence on Leukotriene Biosynthesis
Research indicates that prostaglandins can exert an inhibitory effect on the leukotriene pathway. Specifically, PGE1 and PGE2 have been shown to inhibit the production of Leukotriene B4 (LTB4) in immune cells like dendritic cells. aai.orgaai.org The mechanism for this inhibition involves the suppression of the 5-lipoxygenase-activating protein (FLAP). aai.orgnih.gov FLAP is essential for presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the first committed step in leukotriene synthesis. aai.orgaai.org By downregulating FLAP expression, PGE2 effectively reduces the cell's capacity to produce leukotrienes, even when the 5-LO enzyme itself is present. aai.orgnih.gov Given that PGA2 is a metabolite of PGE2, it is plausible that it participates in this negative feedback loop, thereby modulating the inflammatory response by shifting the eicosanoid balance away from pro-inflammatory leukotrienes.
Influence on Thromboxane Biosynthesis
The interaction with the thromboxane pathway is primarily characterized by substrate competition rather than direct enzymatic regulation. Both thromboxanes and prostaglandins are derived from the same unstable endoperoxide intermediate, PGH2, which is produced by COX enzymes. wikipedia.orgnih.gov The fate of PGH2 is determined by the action of specific terminal synthases: thromboxane synthase converts PGH2 into thromboxane A2 (TXA2), while various prostaglandin synthases convert it into different prostaglandins. wikipedia.orgaai.org
The relative production of TXA2 versus prostaglandins like PGE2 is therefore dependent on the cellular expression and kinetic properties of their respective synthases. aai.org For instance, in monocytes, thromboxane synthase becomes saturated at lower concentrations of PGH2 compared to PGE synthase. aai.org This means that at low levels of COX activity, TXA2 production may be favored, whereas at higher levels of COX activity (and thus higher PGH2 production), PGE2 synthesis becomes predominant. aai.org Consequently, the presence and synthesis of prostaglandins like PGE2 indirectly influence the thromboxane pathway by consuming the common PGH2 pool, a dynamic that is central to regulating processes like platelet aggregation and vascular tone. wikipedia.orgnih.gov
| Pathway | Key Enzyme/Component | Effect of Prostaglandins (PGE2/PGA2) | Mechanism |
|---|---|---|---|
| Leukotriene Synthesis | 5-Lipoxygenase-Activating Protein (FLAP) | Inhibition | PGE2 downregulates FLAP expression, limiting the availability of substrate (Arachidonic Acid) to the 5-Lipoxygenase enzyme, thus reducing LTB4 synthesis. aai.orgaai.orgnih.gov |
| Thromboxane Synthesis | Thromboxane Synthase (TXAS) | Indirect (Competition) | Prostaglandin synthases compete with TXAS for the common precursor PGH2. Increased prostaglandin synthesis can limit the PGH2 available for conversion to Thromboxane A2. aai.orgnih.gov |
Biological Activities and Physiological Roles of Prostaglandin A2 Ethyl Ester: Preclinical Research Focus
Modulation of Cellular Proliferation and Apoptosis
Prostaglandins (B1171923) of the A-series, including Prostaglandin (B15479496) A2 (PGA2), have demonstrated notable effects on cell growth and programmed cell death in various cancer cell lines.
Inhibition of Cancer Cell Growth and Induction of Apoptosis Mechanisms in Preclinical Models
PGA2, a cyclopentenone prostaglandin, is recognized for its capacity to trigger apoptosis in a range of cancer cells. nih.govfrontiersin.org Research indicates that PGA2 can induce apoptosis through both caspase-dependent and independent pathways by altering the expression of proteins related to apoptosis. nih.gov For instance, in MCF-7 breast cancer cells, PGA2 has been shown to induce the expression of the pro-apoptotic protein BAX. nih.gov
Studies on HCT116 colorectal cancer cells have demonstrated that PGA2 induces p53-dependent apoptosis. nih.gov This process involves the activation of DNA-PKcs, which in turn activates p53, leading to the transcriptional upregulation of the death receptor DR5, a key player in the apoptotic pathway. nih.gov In contrast, in cells lacking functional p53, PGA2 induces apoptosis with less potency through a p53-independent mechanism. nih.govresearchgate.net It has also been reported to induce apoptosis in HL-60 and Hep3B cells, which have deleted or mutated p53. nih.gov
While direct studies on Prostaglandin A2 ethyl ester are limited, the known mechanisms of its parent compound, PGA2, provide a foundational understanding of its potential anti-cancer activities.
Anti-proliferative Effects in Various Cellular Models
PGA2 has been shown to inhibit the growth of several transformed cell lines. semanticscholar.org The anti-proliferative effects of cyclopentenone prostaglandins like PGA2 are linked to the modulation of cell cycle regulatory proteins. semanticscholar.org Research has shown that these compounds can induce cell cycle arrest, contributing to their anti-proliferative activity. semanticscholar.org For example, PGA2 has been observed to affect cell cycle progression in various cancer cell lines, including those of hepatocellular carcinoma, breast cancer, cervical cancer, and leukemia. nih.gov
One study highlighted the potential of Prostaglandin A2 to inhibit the growth of human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with reported IC50 values of 16.46 µg/mL and 25.20 µg/mL, respectively. researchgate.net Although most research points to an anti-proliferative effect, it is noteworthy that under certain experimental conditions, cyclopentenone prostaglandins may also induce cell proliferation. semanticscholar.org
Table 1: Anti-proliferative Activity of Prostaglandin A2 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 16.46 µg/mL | researchgate.net |
| A549 | Lung Cancer | 25.20 µg/mL | researchgate.net |
Immunomodulatory and Anti-inflammatory Mechanisms
Prostaglandins are key lipid mediators that play a complex role in inflammation and immunity. While specific data on this compound is scarce, the activities of PGA2 and other prostaglandins provide insights into potential mechanisms.
Regulation of Inflammatory Mediators and Cytokine Production
Prostaglandins, in general, are crucial regulators of cytokine production. nih.gov For example, Prostaglandin E2 (PGE2) can modulate the production of various cytokines, with effects that can be either pro- or anti-inflammatory depending on the context and the specific receptors involved. nih.govmdpi.comnih.gov PGE2 is known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 in macrophages. jci.org Cyclopentenone prostaglandins, the class to which PGA2 belongs, are known to interfere with the NF-κB signaling pathway, a critical pathway for the expression of numerous pro-inflammatory genes. frontiersin.org This suggests a potential mechanism by which PGA2 and its derivatives could exert anti-inflammatory effects by downregulating the production of inflammatory mediators.
Effects on Immune Cell Functions (e.g., Macrophage Activation, Neutrophil Migration and Function)
The functions of various immune cells are modulated by prostaglandins. PGE2, for instance, can influence the function of T cells, macrophages, and dendritic cells. nih.govjci.org It can suppress T cell proliferation and alter macrophage functions such as antigen presentation and cytokine release. jci.org Prostaglandins can also impact neutrophil function; PGE2 has been shown to inhibit human neutrophil functions like superoxide (B77818) production and migration. researchgate.net
While direct evidence for this compound is not available, the known effects of related prostaglandins on immune cells suggest that it could potentially modulate immune cell activities such as macrophage activation and neutrophil function. The engulfment of apoptotic neutrophils by macrophages leads to the release of anti-inflammatory mediators, including PGE2, which helps in the resolution of inflammation. smw.ch
Anti-inflammatory Efficacy in In Vivo Preclinical Models (e.g., Mouse Ear Edema, Adjuvant-Induced Arthritis)
There is a lack of specific preclinical data on the in vivo anti-inflammatory efficacy of this compound in models such as mouse ear edema or adjuvant-induced arthritis. Studies on other prostaglandins have shown varied effects in these models. For instance, in arachidonic acid-induced ear edema in mice, COX-1 deficient mice showed a reduced inflammatory response, highlighting the role of prostaglandins in this model. nih.gov In models of arthritis, prostaglandins like PGE2 have been shown to play a significant role in the pathogenesis. clinexprheumatol.org For example, mice deficient in the EP4 receptor for PGE2 showed a reduced response in a collagen antibody-induced arthritis model. nih.gov The absence of data for this compound in these specific in vivo models represents a gap in the current understanding of its potential therapeutic effects.
Cardiovascular and Vasculature Research
Prostaglandin A2 (PGA2) and its ethyl ester derivative are subjects of preclinical research for their effects on vascular smooth muscle tone. Studies on isolated canine tibial arteries have shown that PGA2 induces vasoconstriction. nih.gov This effect is associated with an inhibition of processes involved in calcium ion sequestration, which is essential for muscle relaxation. nih.gov The mechanism appears to be related to alterations in electrolyte transport across the vascular smooth muscle cells, including a decrease in sodium efflux and a reduction in total potassium content. nih.gov
In a broader context, prostaglandins as a class are well-known modulators of vascular tone, with different prostaglandins exerting either vasodilator or vasoconstrictor effects. numberanalytics.com For instance, prostacyclin (PGI2) and prostaglandin E2 (PGE2) are primarily vasodilators, promoting smooth muscle relaxation by increasing cyclic AMP (cAMP) levels. numberanalytics.com Conversely, thromboxane (B8750289) A2 (TXA2) and prostaglandin F2α (PGF2α) are vasoconstrictors. numberanalytics.com PGA2's vasoconstrictor action in preclinical models aligns it with the latter group, suggesting its potential role in localized blood flow regulation. nih.govlookchem.com
While direct studies on this compound's effect on platelet aggregation are limited, the broader family of prostaglandins plays a crucial and often opposing role in hemostasis and thrombosis. nih.govmdpi.com Prostaglandins can either promote or inhibit the aggregation of platelets, a key process in the formation of blood clots (thrombi). nih.govannualreviews.org
Key prostaglandins involved in this process include:
Thromboxane A2 (TXA2): Produced by platelets themselves, TXA2 is a potent stimulator of platelet aggregation and vasoconstriction, thereby promoting thrombus formation. mdpi.comyoutube.com Its activity is a critical component of the primary hemostasis process. annualreviews.org
Prostacyclin (PGI2): Synthesized by the endothelial cells lining blood vessels, PGI2 is a powerful inhibitor of platelet aggregation and a vasodilator. nih.govyoutube.com It acts to counterbalance the pro-thrombotic effects of TXA2, maintaining blood fluidity and preventing inappropriate clot formation. annualreviews.org
Prostaglandin D2 (PGD2) and Prostaglandin E1 (PGE1): These prostaglandins also inhibit platelet aggregation, generally by increasing intracellular cyclic AMP (cAMP) levels within the platelets. nih.govannualreviews.org
Prostaglandin E2 (PGE2): This prostaglandin has a more complex, biphasic role. At low concentrations, it can potentiate platelet aggregation induced by other agents, while at higher concentrations, it becomes inhibitory. mdpi.comaustinpublishinggroup.com
Prostaglandin F2α (PGF2α): Research in murine models suggests that PGF2α can potentiate platelet aggregation, contributing to hemostasis and thromboembolism. thieme-connect.de
The balance between pro-aggregatory prostaglandins like TXA2 and anti-aggregatory ones like PGI2 is vital for normal cardiovascular function. numberanalytics.com An imbalance can lead to thrombotic diseases. ahajournals.org Given that PGA2 is a metabolite of PGE2, its role in platelet function is an area for further investigation. chemsrc.com
Other Investigated Biological Functions
Prostaglandin A2 (PGA2) has demonstrated antiviral properties in preclinical studies. lookchem.comchemsrc.com Research has shown that PGA2 can inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) in cultured rabbit and human corneal stromal cells. nih.govnih.gov However, in a rabbit model of herpetic keratitis, the therapeutic efficacy of PGA2 was limited by its pro-inflammatory effects, which seemed to worsen the disease's outcome despite its antiviral activity in cell cultures. nih.gov
Further studies have highlighted the potential of the A-series prostaglandins in combating viral infections. For example, a synthetic analog of PGA, 16,16-dimethyl-PGA2, showed a significant increase in the survival rate of mice infected with influenza A virus, suggesting that its therapeutic action was due to the suppression of viral replication. nih.gov The antiviral mechanism of some prostaglandins is thought to involve the selective inhibition of viral protein synthesis. nih.gov
While specific research on this compound in tissue repair is not extensively documented, related prostaglandins, particularly Prostaglandin E2 (PGE2), are recognized for their significant roles in the regeneration and repair of various tissues following injury. nih.govnih.gov PGE2 is a crucial inflammatory mediator that can promote the proliferation of muscle stem cells, augmenting muscle regeneration. pnas.org
PGE2's regenerative capabilities are linked to its ability to:
Activate endogenous stem cells. nih.gov
Modulate the immune response. nih.gov
Promote angiogenesis (the formation of new blood vessels). nih.gov
Studies have shown that PGE2 can enhance the healing of cutaneous wounds, with hydrogel delivery systems being explored to prolong its release and improve therapeutic effects. thno.org The mechanism often involves the polarization of macrophages to an M2 phenotype, which is associated with tissue repair. thno.org Given that nonsteroidal anti-inflammatory drugs (NSAIDs), which reduce PGE2 levels, can sometimes have adverse effects on tissue repair, it underscores the importance of prostaglandins in these processes. nih.gov
The role of prostaglandins in the central nervous system is complex, with different types exhibiting either neuroprotective or neurotoxic effects. researchgate.netnih.gov Prostaglandin E2 (PGE2), in particular, has been a major focus of neuroprotective research. It can exert dual effects depending on which of its four receptor subtypes (EP1, EP2, EP3, EP4) is activated. nih.govnih.gov
EP1 Receptor: Activation of the EP1 receptor is often associated with neurotoxicity. Consequently, antagonists of the EP1 receptor have shown neuroprotective effects in preclinical models of stroke, reducing brain injury and improving neurological function. nih.govnih.gov
EP2 Receptor: Activation of the EP2 receptor by PGE2 appears to be neuroprotective, particularly against excitotoxicity. pnas.orgpnas.org Allosteric potentiators of the EP2 receptor have been shown to offer neuroprotection in models of NMDA-induced excitotoxicity. pnas.org However, EP2 activation on microglia may also promote paracrine neurotoxicity. nih.gov
Other Prostaglandins: PGD2 and PGI2 have also been shown to have neuroprotective effects in certain contexts. researchgate.net
Conversely, PGE2 can be non-enzymatically dehydrated to form PGA2, which has been suggested to induce neuronal cell death in some studies. researchgate.net This highlights the intricate and sometimes contradictory roles that different prostaglandins and their metabolites play in neuronal health and disease.
Induction of Oxidative Burst in Non-Mammalian Systems (e.g., Algae)
Preclinical research has identified Prostaglandin A2 (PGA2) and its ethyl ester as potent inducers of defense mechanisms in certain non-mammalian systems, particularly marine brown algae. Studies have focused on the ability of these compounds to trigger an oxidative burst, a rapid release of reactive oxygen species (ROS), which is a key element of the innate immune response.
Detailed Research Findings:
Research centered on the brown algal kelp, Laminaria digitata, has demonstrated that PGA2 is a powerful elicitor of an oxidative burst. e-algae.orgresearchgate.netoak.go.kr This response is notable for being one of the first documented instances of a prostaglandin triggering such a reaction in an algal species. e-algae.orgresearchgate.netoak.go.kr The oxidative burst induced by PGA2 in Laminaria is characterized by its strength, surpassing the effects of most other known chemical elicitors for this alga. e-algae.orgresearchgate.netoak.go.kr
The production of hydrogen peroxide (H₂O₂), a key reactive oxygen species, occurs within seconds of treatment and is dose-dependent, with the most significant response observed at a concentration of 100 μM. oak.go.kr A significant mechanistic finding is that this oxidative burst is not inhibited by diphenylene iodonium (B1229267) (DPI), a known inhibitor of NAD(P)H oxidase. e-algae.orgresearchgate.netoak.go.kr This suggests that the source of ROS production in this context is different from the typical NAD(P)H oxidase-dependent burst seen in terrestrial plants and mammalian neutrophils. e-algae.orgresearchgate.netoak.go.kroup.com
Despite the potent oxidative response, PGA2 does not appear to activate all signaling pathways typically associated with stress responses in algae. For instance, treatment with PGA2 did not lead to an increase in the release of free fatty acids (lipolysis). e-algae.orgresearchgate.netoak.go.kr However, it did selectively affect the oxylipin profile. Oxylipins are oxidized fatty acids that act as signaling molecules in stress responses. In Laminaria treated with PGA2, only one oxylipin, 15-hydroxyeicosatetraenoic acid (15-HETE), was found to be significantly upregulated after 10 minutes of treatment. e-algae.orgresearchgate.netoak.go.kr
In subsequent experiments using the model brown alga Ectocarpus siliculosus, treatment involving Prostaglandin A2 or its ethyl ester did not result in significant changes to the expression profiles of five selected candidate genes known to be involved in stress responses. e-algae.orgresearchgate.netoak.go.kr This indicates that the downstream effects of PGA2-induced oxidative burst may be highly specific or follow pathways not yet fully characterized in this model organism. oak.go.kr
The following table summarizes the key research findings from preclinical studies on the induction of an oxidative burst by Prostaglandin A2 in algae.
| Parameter | Organism | Findings | Citation |
| Response | Laminaria digitata | Triggers a strong and rapid oxidative burst (H₂O₂ production). | e-algae.orgresearchgate.netoak.go.kr |
| Dose-Dependency | Laminaria digitata | Response increases with concentration, with the strongest effect at 100 μM. | oak.go.kr |
| Mechanism | Laminaria digitata | Not inhibited by diphenylene iodonium (DPI), suggesting a non-NAD(P)H oxidase source. | e-algae.orgresearchgate.netoak.go.kr |
| Downstream Effects | Laminaria digitata | No increase in free fatty acids. Significant upregulation of 15-HETE. No significant change in 13-HOTE or 15-HEPE. | e-algae.orgresearchgate.netoak.go.kr |
| Gene Expression | Ectocarpus siliculosus | No significant changes in the expression of five stress-related genes following treatment with PGA2 or its ethyl ester. | e-algae.orgresearchgate.netoak.go.kr |
Structure Activity Relationship Sar Studies of Prostaglandin A2 Ethyl Ester and Its Analogs
Impact of Esterification on Biological Activity
Esterification of the carboxylic acid group is a common strategy employed to enhance the bioavailability of prostaglandins (B1171923). arvojournals.org This modification often results in prodrugs that, after administration, are hydrolyzed by endogenous esterases to release the active free acid form. glpbio.com
Comparative Analysis with Prostaglandin (B15479496) A2 Acid Form
The conversion of the terminal carboxylic acid at the C-1 position of Prostaglandin A2 (PGA2) to its ethyl ester derivative is a critical modification that influences its biological profile. nih.goveuropa.eu While the free acid is the biologically active form that interacts with prostaglandin receptors, the ethyl ester is considered a prodrug. arvojournals.orgglpbio.com This esterification is hypothesized to enhance the lipophilicity of the molecule, potentially facilitating its passage across cell membranes.
Studies on other prostaglandins, such as PGE1, have shown that esterification can lead to increased potency and a longer duration of action. For instance, PGE1 methyl ester was found to be more potent than its free acid counterpart in inhibiting gastric acid secretion. nih.gov This enhanced activity is attributed to the inhibition of metabolic beta-oxidation of the carboxylic side chain, a key pathway in prostaglandin inactivation. nih.gov Similarly, the glyceryl ester of PGE2 (PGE2-G) demonstrates biological activities independent of its hydrolysis to PGE2, suggesting that esterified forms can have their own unique signaling properties. pnas.org PGE2-G triggers calcium mobilization and activates protein kinase C, effects not observed with PGE2 itself. pnas.org
Conversely, the biological effects of some prostaglandin glyceryl esters appear to be dependent on their hydrolysis. For example, the pro-inflammatory effects of PGE2-G are attenuated when its hydrolysis to the active PGE2 is blocked, whereas the anti-inflammatory effects of PGD2-G are enhanced when its catabolism is inhibited. acs.org This highlights the complex role of esterification, where the ester can act as a prodrug, possess its own activity, or a combination of both, depending on the specific prostaglandin and its ester moiety.
Influence of the Ethyl Moiety on Receptor Potency and Selectivity
The ethyl group in Prostaglandin A2 ethyl ester primarily serves to increase the lipophilicity of the parent compound, which can significantly affect its pharmacokinetic properties. nih.gov While direct comparative data on the receptor potency and selectivity of PGA2 ethyl ester versus PGA2 acid is not extensively detailed in the provided results, general principles of prostaglandin SAR suggest that the ester form itself is unlikely to bind directly to prostaglandin receptors with high affinity. arvojournals.org The biological activity is typically realized after in vivo hydrolysis to the free acid. glpbio.com
The interaction of prostaglandins with their receptors is highly specific, determined by the structure of the cyclopentane (B165970) ring and its substituents. glowm.com Different prostaglandin types (e.g., PGA, PGE, PGF) bind to distinct classes of receptors (e.g., EP, FP receptors), and even within a class, subtypes of receptors exist. brieflands.comselcukmedj.org The structural integrity of the prostaglandin core, particularly the functional groups on the cyclopentane ring and the stereochemistry of the side chains, is paramount for high-affinity receptor binding. tandfonline.comnih.gov Therefore, while the ethyl ester modification is critical for bioavailability, the ultimate receptor potency and selectivity are inherent to the parent Prostaglandin A2 molecule.
Modifications of the Cyclopentane Ring and Side Chains
The cyclopentane ring and its two side chains form the fundamental scaffold of prostaglandins, and modifications to this structure are key to modulating their biological activity. europa.eutandfonline.com The classification of prostaglandins into different series (e.g., A, E, F) is based on the substituents present on this five-membered ring. glowm.comtandfonline.com
Stereochemical Considerations for Enhanced Biological Activity
The stereochemistry of prostaglandins is a critical determinant of their biological properties. tandfonline.com The natural configuration of prostaglandins, including the specific orientation of hydroxyl groups and the geometry of double bonds, is essential for their interaction with receptors. ontosight.ai
Key stereochemical features that are crucial for the biological activity of prostaglandin analogs include:
C-15 Hydroxyl Group: The α-hydroxyl group at the C-15 position is a hallmark of primary prostaglandins and is vital for their activity. glowm.comtandfonline.com
C-13,14 Trans Double Bond: Naturally occurring prostaglandins possess a trans double bond between carbons 13 and 14. glowm.comtandfonline.com
Cyclopentane Ring Substituents: The stereochemistry of substituents on the cyclopentane ring, such as the hydroxyl groups at C-9 and C-11 in PGF2α, significantly influences receptor binding and biological response. nih.gov Inversion of the configuration at either C-9 or C-11 in PGF2α analogs alters both potency and receptor profile. nih.gov
Synthetic strategies for prostaglandin analogs often require meticulous control of stereochemistry to achieve the desired biological effect. ontosight.ai For instance, the synthesis of 16,16-dimethylprostaglandin A2 methyl ester necessitates careful control to obtain the correct (5Z,13E,15R) configuration. ontosight.ai
Substituent Effects on Receptor Binding and Efficacy
Modifying the substituents on the cyclopentane ring and the side chains of prostaglandin analogs can have a profound impact on their receptor binding affinity and efficacy.
Cyclopentane Ring Modifications:
Alterations at the C-9 and C-11 positions of the pentane (B18724) ring affect the binding of prostanoids to their receptors. osti.gov
The presence of an electrophilic β-carbon in the cyclopentenone ring of cyclopentenone prostaglandins, like PGA2, is crucial for some of their biological effects, such as the covalent modification of proteins like the orphan nuclear receptor Nur77. nih.gov
Side Chain Modifications:
Omega (ω) Chain:
Introducing a phenyl ring on the ω-chain, particularly at C-17, can increase potency while minimizing side effects, as seen in certain PGF2α analogs. tandfonline.comnih.gov
Substituents on this phenyl ring further modulate activity. For example, a methyl group at the 2 or 3-position of the benzene (B151609) ring in 17-phenyl PGF2α analogs results in higher biological activity compared to a methyl group at the 4-position. nih.gov
Hydrogenation of the 13,14-double bond in some analogs enhances metabolic stability and reduces side effects.
Extending the ω-chain, for instance by adding two methylene (B1212753) carbons in 20-ethyl PGE2, is another modification strategy, though its effects on receptor binding are not fully elucidated. caymanchem.com
Alpha (α) Chain:
The length and degree of unsaturation of the hydrocarbon chains influence the molecule's size, shape, and interactions with receptors. creative-proteomics.com
The following table summarizes the effects of some key structural modifications on the biological activity of prostaglandin analogs:
| Modification | Effect on Biological Activity | Example Compound(s) |
| Esterification of Carboxylic Acid | Increases lipophilicity and bioavailability (prodrug strategy). arvojournals.org Can increase potency and duration of action. nih.gov | PGF2α-isopropyl ester, arvojournals.org PGE1 methyl ester nih.gov |
| ω-Chain Phenyl Substitution | Can increase potency and improve therapeutic index. tandfonline.comnih.gov | 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester nih.gov |
| 13,14-Dihydrogenation | Enhances metabolic stability and reduces side effects. | 13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α-isopropyl ester (Latanoprost) nih.gov |
| C-16 Methylation | Alters biological activity and stability. ontosight.ai | 16,16-dimethylprostaglandin A2 methyl ester ontosight.ai |
| Inversion of Cyclopentane Ring Stereochemistry | Changes potency and receptor profile. nih.gov | PGF2α analogs with inverted C-9 or C-11 configuration nih.gov |
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel prostaglandin analogs are driven by the need to enhance therapeutic efficacy, improve selectivity for specific receptors, and reduce undesirable side effects. researchgate.net This often involves a multi-step synthetic approach, starting from readily available precursors or natural prostaglandins. ontosight.ainih.gov
One strategy involves the chemical transformation of naturally sourced prostaglandins. For example, (15S)-Prostaglandin A2, isolated from the gorgonian Plexaura homomalla, has been used as a starting material for the synthesis of novel C-10 halogenated and C-12 oxygenated PGA2 derivatives. nih.govacs.orgnih.gov This process typically involves protecting the existing functional groups (e.g., C-1 carboxylic acid and C-15 alcohol), followed by a series of reactions to introduce new functionalities, and finally deprotection to yield the target analog. nih.gov
Another approach focuses on building the prostaglandin scaffold from simpler building blocks, which allows for greater flexibility in introducing structural modifications. The Corey lactone is a key intermediate in many prostaglandin syntheses, providing a stereocontrolled framework for attaching the α and ω side chains. diva-portal.orgresearchgate.net Modern synthetic methods, such as metal-catalyzed metathesis reactions, are also being employed to create key intermediates for a wide variety of prostaglandin analogs. google.com
The design of new derivatives is guided by structure-activity relationship data. For instance, recognizing that enzymatic oxidation of the 15α-OH group is a primary route of inactivation, researchers have introduced bulky groups at or near this position to sterically hinder this process. mdpi.com Modifications have included the introduction of methyl groups at C-16 or even larger bicyclic fragments linked to the ω-side chain. mdpi.com
The synthesis of these complex molecules often involves numerous steps and requires careful control of reaction conditions to ensure the desired stereochemistry is obtained. ontosight.aiacs.org The development of more efficient and stereocontrolled synthetic routes remains an active area of research in prostaglandin chemistry. researchgate.netacs.org
Rational Design Strategies for Optimized Activity or Specificity
Rational drug design involves the strategic modification of a lead compound to enhance its pharmacological properties, such as activity or selectivity. researchgate.net In the context of prostaglandin A2 (PGA2) and its analogs, rational design has been employed to explore and optimize their biological activities, particularly focusing on antimitotic effects.
A significant strategy has been the synthesis of complex bicyclic analogs starting from prostaglandin A2. researchgate.net Researchers have successfully introduced a second ring into the prostaglandin structure, specifically at positions C-11 and C-13. researchgate.net This was achieved through a conjugate addition of carbanions at C-11 and a stereospecific Claisen rearrangement at C-13. researchgate.net The evaluation of these novel prostanoids for their inhibitory effects on the proliferation of the K-562 cell line in vitro revealed important structure-activity relationships. researchgate.net It was found that modifying the functional groups within this newly incorporated second ring had a direct impact on the hydrophobicity of the molecules, which in turn affected their antimitotic activity. researchgate.net
For instance, several of the synthesized bicyclic prostanoids demonstrated substantial improvements in their antimitotic activity compared to the parent structures. researchgate.net The potency of these compounds was quantified by their ID50 values, the concentration required to inhibit cell proliferation by 50%. researchgate.net The data highlights the success of this rational design approach in generating highly potent derivatives. researchgate.net
Table 1: Antimitotic Activity of Bicyclic Prostanoid Analogs Derived from Prostaglandin A2 (Data sourced from in vitro studies on the K-562 cell line)
| Compound | ID50 (µg/mL) | Relative Potency Note |
| Prostanoid 7a | 0.35 | Highest potency observed in the series. researchgate.net |
| Prostanoid 7b | 12.5 | Substantial improvement in activity. researchgate.net |
| Prostanoid 7c | 9.0 | Substantial improvement in activity. researchgate.net |
| Prostanoid 7e | 1.12 | Significant improvement in activity. researchgate.net |
Exploration of Bioisosteric Replacements and Modified Structures
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacokinetic or pharmacodynamic profile. researchgate.netu-tokyo.ac.jp This approach has been explored for prostaglandins to create more stable and effective analogs. researchgate.net
The ethyl ester group in this compound is a key site for modification. The parent molecule, prostaglandin A2, possesses a carboxylic acid at the C-1 position, which is crucial for activity at many prostanoid receptors. nih.govgoogle.com Structure-activity relationship studies on the human EP1 prostanoid receptor, for example, have shown that the free carboxyl group is important for activity. nih.gov Modification of this carboxylic acid into various esters, including the ethyl ester, results in a significant reduction in both binding affinity and potency at this receptor. nih.gov
This presents a challenge and an opportunity for bioisosteric replacement. To overcome the metabolic liability of the ester group, which is susceptible to hydrolysis by esterases, and to potentially improve receptor interaction, bioisosteres can be introduced. researchgate.net A notable example in prostaglandin research, though not specific to PGA2, involved the replacement of an ethyl ester with an oxazole (B20620) moiety. researchgate.net This substitution led to a compound that was metabolically stable against esterases while maintaining selectivity and, in some cases, showing increased potency. researchgate.net Such a strategy could theoretically be applied to PGA2 ethyl ester to create analogs with improved stability.
Other structural modifications have also been explored to enhance the activity of prostaglandin analogs. These include:
Omega-Tail Modification : For structures with moderate or weak potency, modifications to the omega-tail (the lower side chain) can enhance activity. nih.gov
9-Position Modification : Alterations to the ketone group at the C-9 position are often well-tolerated. For instance, in PGE2 analogs, the creation of 9-deoxy-9-methylene-PGE2 resulted in a highly potent agonist. nih.gov
Ring Modifications : As discussed previously, the creation of bicyclic structures by adding a second ring to the cyclopentanone (B42830) core of PGA2 has led to analogs with potent antimitotic activity. researchgate.net
Table 2: General Impact of Carboxyl Group Modification on Prostaglandin Activity at the hEP(1) Receptor
| Functional Group at C-1 | General Effect on hEP(1) Receptor | Rationale for Change |
| Carboxylic Acid | High affinity and potency. nih.gov | The carboxylate form is often critical for receptor binding. nih.gov |
| Ethyl Ester | Greatly reduced affinity and potency. nih.gov | Esterification masks the critical carboxyl group. nih.gov |
| Bioisostere (e.g., Oxazole) | Potentially restores/improves activity and increases metabolic stability. researchgate.net | Mimics the electronic and steric properties of the ester/acid while resisting hydrolysis. researchgate.net |
Methodologies for Academic Research on Prostaglandin A2 Ethyl Ester
Advanced Synthesis and Derivatization Techniques
Advanced synthetic methodologies are crucial for producing Prostaglandin (B15479496) A2 (PGA2) ethyl ester and its analogs for research purposes. These techniques focus on efficiency, scalability, and precise control over the molecule's stereochemistry, which is vital for its biological function.
Chemoenzymatic Synthesis ApproachesChemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the versatility of traditional organic chemistry to create efficient and scalable routes to prostaglandins (B1171923).nih.govThis approach has been successfully employed to generate the core structures of various prostaglandins, which can then be elaborated to specific analogs like PGA2 ethyl ester.nih.gov
A key strategy involves the use of enzymes for highly enantioselective reactions, establishing the critical stereocenters of the prostaglandin core. nih.gov For instance, enzymatic oxidative resolution can be used to produce a chiral lactone intermediate, a fundamental building block for prostaglandins. nih.gov This biological step ensures high enantioselectivity, which is often difficult and costly to achieve through purely chemical means. nih.gov Following the enzymatic step, chemical reactions such as nickel-catalyzed cross-couplings and Wittig reactions are used to sequentially install the lipid side chains. nih.gov This merger of enzymatic and chemical steps allows for a concise and cost-effective synthesis pathway, making prostaglandin analogs more accessible for research. nih.gov
Stereoselective Synthesis of AnalogsThe biological activity of prostaglandins is highly dependent on their three-dimensional structure. Therefore, stereoselective synthesis, which controls the specific arrangement of atoms at chiral centers, is paramount in the creation of prostaglandin analogs. The foundational work in this area, such as the Corey synthesis, established key principles for controlling stereochemistry during the construction of the prostaglandin framework.nih.govmdpi.com
Modern approaches to synthesizing analogs of Prostaglandin A2 ethyl ester would adapt these principles to achieve specific stereochemical outcomes. The objectives of such a synthesis include:
Control of Stereochemistry : Ensuring each chiral center is formed with the desired orientation. nih.gov
A Common Precursor : Designing a synthetic route where a single intermediate can be converted into a variety of different analogs. nih.gov
Early Optical Resolution : Separating enantiomers at an early stage of the synthesis to ensure the final product is optically pure. nih.gov
By precisely controlling the stereochemistry, researchers can synthesize specific analogs of PGA2 ethyl ester to probe structure-activity relationships and investigate their biological targets.
Quantitative Analytical Methods
Accurate quantification of this compound in various samples is essential for understanding its formation, metabolism, and function. Several advanced analytical techniques are employed for this purpose, offering high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QQQ-MS/MS) for Quantification in Complex Biological MatricesLiquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of prostaglandins, including PGA2, in complex biological matrices like cell supernatants and serum.tandfonline.comfrontiersin.orgThis technique offers exceptional selectivity and sensitivity, allowing for the detection of low-concentration lipids without the need for derivatization.nih.govThe use of Ultra-High-Performance Liquid Chromatography (UHPLC) with a triple quadrupole (QQQ) mass spectrometer further enhances the speed and resolution of the analysis.frontiersin.org
In a typical UHPLC-QQQ-MS/MS method for prostaglandins, analytes are first separated on a reverse-phase column (e.g., C18) using a gradient elution of solvents like acetonitrile and water, often with an additive like formic acid to improve ionization. uzh.chresearchgate.net The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, providing high specificity. ulisboa.pt For instance, a method was developed to simultaneously quantify nine different prostaglandins, including PGA2, in the supernatant of LPS-induced RAW264.7 cells and the serum of rats with adjuvant-induced arthritis. frontiersin.org In this study, the level of PGA2 was found to be significantly elevated in the cell supernatants after stimulation with lipopolysaccharide (LPS), demonstrating the method's utility in studying inflammatory processes. frontiersin.org
The table below summarizes typical parameters used in LC-MS/MS methods for prostaglandin analysis.
| Parameter | Typical Value/Condition | Source(s) |
| Chromatography | UHPLC/HPLC | frontiersin.orgulisboa.pt |
| Column | C18 Reverse-Phase (e.g., HSS T3) | uzh.chresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.govuzh.ch |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | uzh.chresearchgate.net |
| MS Detection | Triple Quadrupole (QQQ) | tandfonline.comfrontiersin.org |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | ulisboa.pt |
| Linear Range | Picogram to Nanogram per mL (pg/mL to ng/mL) | nih.gov |
| Limit of Detection (LOD) | As low as 2.5 pg | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Separation and AnalysisHigh-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and analysis of prostaglandins from pharmaceutical preparations and biological samples.ulisboa.ptnih.govMethods have been developed for the simultaneous determination of PGE2, PGA2, and PGB2, which is particularly useful for stability studies, as PGE2 can degrade into PGA2 and PGB2.nih.gov
One such method utilizes ion-pair reversed-phase HPLC on a LiChrosorb RP18 column. The mobile phase consists of a mixture like methanol, water, and an ion-pairing agent such as octan-1-sulfonic acid sodium salt. nih.gov This setup allows for the effective separation of these closely related prostaglandin compounds. nih.gov HPLC can also be configured for chiral separations to resolve enantiomers of prostaglandin analogs, often using specialized columns like Chiracel OJ-RH, which is important for quality control and stereochemical research. mdpi.com
The table below outlines conditions for an HPLC method used for prostaglandin analysis.
| Parameter | Condition 1 | Condition 2 | Source |
| Technique | Ion-Pair Reversed Phase HPLC | Reversed Phase HPLC | nih.gov |
| Column | LiChrosorb RP18 | µ-Bondapack C18 | nih.gov |
| Mobile Phase | Methanol-water-octan-1-sulfonic acid sodium salt | Methanol-n-butanol-glacial acetic acid-water | nih.gov |
| Application | Simultaneous determination of PGE2, PGA2, PGB2; Stability studies | Separation of PGE2, PGA2, PGB2 | nih.gov |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS)Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) has emerged as a high-throughput tool for the quantitative analysis of prostaglandins.scispace.comThis technique is particularly advantageous for screening applications, such as determining the activity of cyclooxygenase (COX) enzymes and evaluating inhibitors, due to its rapid analysis time compared to other methods.scispace.com
For ketone-containing prostaglandins like PGA2, analysis by MALDI MS often involves a derivatization step. Using a reagent such as Girard's T, a permanent positive charge is added to the prostaglandin, improving its ionization efficiency and detection sensitivity. scispace.com This process can be automated using liquid handling robotics, from sample preparation and derivatization to spotting on a MALDI plate and subsequent automated MS analysis. scispace.com While this method provides quantification at levels comparable to LC-MS/MS, a limitation is that it does not typically distinguish between isomeric species without employing more advanced tandem MS (MS/MS) techniques. scispace.com
Method Validation Protocols for Sensitivity, Specificity, and Accuracy in Research Settings
The validation of analytical methods is crucial for ensuring the reliability of research data on prostaglandin compounds. For prostaglandins in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and specificity. Validation protocols for such methods typically encompass the following parameters:
Sensitivity: The limit of detection (LOD) and lower limit of quantification (LLOQ) are established to define the smallest amount of the analyte that can be reliably detected and quantified. For various prostaglandins, LLOQs in the range of 0.1 to 190 ng/mL have been achieved in plasma samples.
Specificity: Specificity is assessed by analyzing blank matrix samples to ensure no interference from endogenous components. The use of multiple reaction monitoring (MRM) in LC-MS/MS, with at least two transitions for each analyte, confirms the identity of the compound.
Accuracy: Accuracy is determined by spiking known concentrations of the analyte into the biological matrix and measuring the recovery. For prostaglandin analysis, accuracy is generally acceptable if the relative error is within ±15%.
Precision: This is evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays. Relative standard deviations of less than 15% are typically considered acceptable.
Linearity: Calibration curves are generated to demonstrate a linear relationship between concentration and instrument response over a defined range.
A study developing a method for quantifying various lipid mediators, including prostaglandins, reported recoveries ranging from 50.3% to 98.3%, with precision (relative standard deviation) under 13.8%. Another method for PGE2 and PGD2 reported a resolution of ~1.5 between the peaks with a limit of detection of 0.5 ng/mL.
Table 1: Key Parameters in Method Validation for Prostaglandin Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Sensitivity (LLOQ) | Lowest concentration reliably quantified. | Dependent on analyte and matrix (e.g., 0.1-190 ng/mL in plasma). |
| Specificity | Ability to differentiate the analyte from other substances. | No significant interference at the analyte's retention time. |
| Accuracy | Closeness of measured value to the true value. | Relative error within ±15%. |
| Precision (RSD) | Closeness of repeated measurements. | <15%. |
| Linearity (r²) | Proportionality of signal to concentration. | >0.99. |
In Vitro Experimental Models
Cell-Based Assays for Biological Activity (e.g., Cellular Proliferation, Apoptosis, Inflammation Markers, Enzyme Activity, Receptor Binding)
Cell-based assays are fundamental for elucidating the biological effects of prostaglandins at the cellular level.
Cellular Proliferation: The impact of prostaglandins on cell growth can be measured using various techniques. For instance, studies on PGA2 have shown it can reduce cell numbers in HeLa and MCF-7 cancer cell lines. Similarly, PGE2 has been shown to stimulate proliferation in epithelial ovarian cancer cells.
Apoptosis: The induction of programmed cell death can be assessed by methods such as TUNEL assays, flow cytometry to detect apoptotic body formation, and observing morphological changes like chromatin aggregation and membrane blebbing. PGA2 has been demonstrated to induce apoptosis in HeLa and MCF-7 cells. In contrast, PGE2 has been found to reduce apoptosis in certain ovarian cancer cell lines.
Inflammation Markers: The production of inflammatory mediators is a key aspect of prostaglandin research. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of cytokines and other prostaglandins (like PGE2) in cell culture media following treatment.
Enzyme Activity: The activity of enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase (COX), can be measured to understand how a compound might modulate this pathway.
Receptor Binding: Radioligand binding assays are used to determine the affinity and specificity of prostaglandin analogues for their receptors. For example, [3H]PGE2 has been used to identify and characterize PGE2 receptors in human fat cells, revealing high-affinity binding sites.
Primary Cell Culture Systems and Immortalized Cell Lines in Prostaglandin Research
Both primary cells and immortalized cell lines serve as essential tools in prostaglandin research, each with distinct advantages.
Primary Cell Cultures: These cells are isolated directly from tissues and have a finite lifespan, closely mimicking the in vivo state. They are valuable for studying the direct effects of prostaglandins on specific cell types, such as intestinal epithelial cells or bovine endometrial cells. For example, primary intestinal epithelial cell cultures have been used to show that PGE2 can induce the differentiation of intestinal stem cells.
Immortalized Cell Lines: These are cells that have been modified to proliferate indefinitely, providing a consistent and readily available source for experiments. They are widely used in cancer research to study the effects of prostaglandins on tumor cell behavior. Examples include HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cells, which have been used to study the anti-proliferative and apoptotic effects of PGA2. Ovarian cancer cell lines like MDAH-2774 and SKOV3 have been used to investigate the pro-proliferative effects of PGE2.
In Vivo Preclinical Animal Models
Rodent Models for Efficacy and Mechanism Studies (e.g., Inflammatory Models, Cancer Xenografts)
Rodent models are indispensable for evaluating the physiological and pathological roles of prostaglandins in a whole-organism context.
Inflammatory Models: Animal models of inflammation are used to study the role of prostaglandins in inflammatory processes. For example, mouse models of Alzheimer's disease have been used to investigate the function of PGE2 signaling in neuroinflammation.
Cancer Xenografts: In these models, human cancer cells are implanted into immunodeficient mice to study tumor growth in vivo. Such models have been used to demonstrate that reducing PGE2 production can lead to decreased tumor growth. Co-implantation of PGE2-producing cells with prostate, lung, or colon cancer cells in mice has been shown to promote tumor formation, highlighting the pro-tumorigenic role of this prostaglandin.
Experimental Design for Pharmacological and Biological Investigations in Animal Studies
A robust experimental design is critical for obtaining meaningful and reproducible results from animal studies.
Model Selection: The choice of animal model is paramount and depends on the research question. For instance, to study the role of a specific prostaglandin receptor, genetically modified mice lacking that receptor may be used.
Grouping and Controls: Animals are typically randomized into control and treatment groups. The control group may receive a vehicle solution, allowing for the specific effects of the test compound to be determined.
Endpoint Analysis: A variety of endpoints are used to assess the effects of the compound. In cancer xenograft models, this includes measuring tumor volume and weight over time. In inflammatory models, tissue samples may be collected for histological analysis or to measure the expression of inflammatory genes and proteins. For example, in a study involving a stable analogue of PGE2 in a cardiac allograft model in rats, graft survival time was the primary endpoint.
Future Directions and Emerging Research Avenues for Prostaglandin A2 Ethyl Ester
Exploration of Novel Therapeutic Applications Based on Elucidated Mechanisms of Action
Future research into Prostaglandin (B15479496) A2 ethyl ester is poised to build upon the established anti-proliferative and pro-apoptotic activities of its parent compound, PGA2. The primary mechanism of action for A-series prostaglandins (B1171923) involves the activation of apoptotic pathways and the inhibition of cell cycle progression, making them intriguing candidates for cancer therapy.
Anti-Cancer Potential:
PGA2 has been shown to induce apoptosis in various cancer cell lines. scbt.com This effect is often mediated through the intrinsic apoptotic pathway, which involves changes in mitochondrial membrane permeability. scbt.com Furthermore, PGA2 can block the cell cycle at the G1 and G2/M phases, thereby halting the proliferation of cancer cells. caymanchem.com A key area of future investigation will be to determine if the ethyl ester derivative exhibits enhanced or differential activity in these pathways. The ethyl group may alter the compound's lipophilicity, potentially improving its cellular uptake and interaction with intracellular targets.
Research will likely focus on:
Comparative studies: Directly comparing the cytotoxic and cytostatic effects of PGA2 and its ethyl ester across a broad panel of cancer cell lines.
Mechanism elucidation: Investigating the specific molecular targets of Prostaglandin A2 ethyl ester within the apoptotic and cell cycle machinery.
In vivo models: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of various cancers.
| Potential Therapeutic Application | Underlying Mechanism of Action | Key Research Focus |
| Oncology | Induction of apoptosis, Cell cycle arrest | Elucidating specific molecular targets, In vivo efficacy studies |
| Inflammatory Diseases | Modulation of inflammatory pathways | Investigating effects on cytokine production and immune cell function |
| Viral Infections | Inhibition of viral replication | Screening against a panel of viruses, Understanding the mechanism of antiviral activity |
Anti-Inflammatory and Immunomodulatory Roles:
Prostaglandins are well-established mediators of inflammation. nih.gov While some prostaglandins are pro-inflammatory, others, including certain cyclopentenone prostaglandins, may possess anti-inflammatory properties. wikipedia.org Future studies should explore the potential of this compound to modulate inflammatory responses. This could involve investigating its effects on key inflammatory signaling pathways, such as the NF-κB pathway, and its influence on the production of pro- and anti-inflammatory cytokines.
Integration with Systems Biology and Omics Approaches (e.g., Lipidomics, Proteomics) for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, its integration into systems biology and "omics" approaches is crucial. These high-throughput technologies can provide a comprehensive snapshot of the molecular changes induced by the compound.
Lipidomics:
As a lipid mediator itself, the study of this compound will greatly benefit from lipidomics, the large-scale study of lipids. Lipidomic analyses can be employed to:
Trace the metabolic fate of the ethyl ester within cells, identifying its conversion to PGA2 and other potential metabolites.
Characterize the global changes in the cellular lipidome following treatment, revealing downstream effects on other lipid signaling pathways.
Identify novel lipid biomarkers that correlate with the compound's activity.
Proteomics and Phosphoproteomics:
Proteomics can identify the proteins that interact with this compound or whose expression levels are altered upon treatment. Phosphoproteomics, a sub-discipline of proteomics, focuses on protein phosphorylation, a key mechanism in signal transduction. These approaches can help to:
Uncover the signaling pathways modulated by the compound.
Identify novel protein targets that mediate its biological effects.
Understand the complex network of interactions that are triggered by its presence.
| Omics Approach | Potential Application for this compound Research | Expected Insights |
| Lipidomics | Tracking metabolic fate and downstream lipid signaling | Understanding of bioavailability, metabolism, and impact on other lipid pathways |
| Proteomics | Identifying protein binding partners and expression changes | Elucidation of molecular targets and mechanisms of action |
| Transcriptomics | Analyzing changes in gene expression profiles | Identification of regulated genes and pathways |
| Metabolomics | Assessing global metabolic alterations | Comprehensive view of the cellular response to the compound |
Development of Advanced Delivery Systems for Research Probes and Experimental Compounds
The therapeutic potential of many bioactive lipids, including prostaglandins, is often limited by their poor stability and bioavailability. This compound, as a more lipophilic derivative of PGA2, may already possess improved pharmacokinetic properties. However, the development of advanced delivery systems could further enhance its efficacy and enable targeted delivery.
Nanoparticle-Based Delivery:
Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, offers several potential advantages:
Improved Stability: Protection from enzymatic degradation in the biological environment.
Enhanced Solubility: Facilitating administration and formulation.
Controlled Release: Sustaining therapeutic concentrations over time.
Targeted Delivery: Functionalizing nanoparticles with ligands that recognize specific cell types, such as cancer cells, to increase local drug concentration and reduce systemic side effects.
Prodrug Strategies:
The ethyl ester of Prostaglandin A2 can be considered a simple prodrug of PGA2. Future research could explore more sophisticated prodrug strategies to optimize its delivery and activation. This might involve designing ester or amide derivatives that are cleaved by specific enzymes present at the target site, leading to localized release of the active compound.
| Delivery System | Key Advantages | Future Research Directions |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs | Optimization of liposomal formulations for stability and targeted delivery of PGA2 ethyl ester |
| Polymeric Nanoparticles | Controlled release, versatility in polymer selection | Development of biodegradable polymeric nanoparticles for sustained release |
| Solid Lipid Nanoparticles (SLNs) | High stability, potential for oral delivery | Formulation of SLNs to improve the oral bioavailability of PGA2 ethyl ester |
| Prodrug Conjugates | Targeted delivery, enzyme-specific activation | Design of novel prodrugs with linkers that are cleaved by tumor-specific enzymes |
Understanding Endogenous Roles and Pathophysiological Relevance in Specific Disease Contexts Beyond Current Findings
While Prostaglandin A2 is not typically found in significant amounts in mammals, it is a naturally occurring compound in some marine organisms, such as the coral Plexaura homomalla. caymanchem.com This raises questions about its potential endogenous roles and pathophysiological relevance, which remain largely unexplored.
Future research in this area could focus on:
Sensitive Detection Methods: Developing highly sensitive analytical techniques to detect and quantify low levels of PGA2 and its metabolites in mammalian tissues and fluids.
Biosynthetic Pathways: Investigating the possibility of alternative biosynthetic pathways that could lead to the formation of A-series prostaglandins in mammals under specific physiological or pathological conditions.
Disease Correlation: Exploring potential associations between the levels of A-series prostaglandins and the incidence or progression of certain diseases, such as cancer or chronic inflammatory conditions.
The study of this compound, as a stable and bioavailable analog, can serve as a valuable tool in these investigations, helping to probe the biological systems that may be responsive to this class of lipid mediators. A deeper understanding of any potential endogenous roles of PGA2 could open up entirely new avenues for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying Prostaglandin A2 ethyl ester (PGA2 ethyl ester) for laboratory use?
- Methodological Answer : PGA2 ethyl ester is synthesized via esterification of PGA2 with ethanol under acidic or enzymatic catalysis. Purification typically involves reverse-phase HPLC or flash chromatography to isolate the esterified product from unreacted precursors. Stability testing should be conducted under varying pH (4–9) and temperatures (−20°C to 25°C), with degradation monitored via LC-MS .
Q. How can researchers verify the purity and structural integrity of PGA2 ethyl ester in experimental preparations?
- Methodological Answer : Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular identity. Purity assessments should use HPLC with UV detection at 200–220 nm, referencing standard curves from certified mixtures (e.g., MaxSpec® Discovery Mixtures) .
Q. What are the recommended storage conditions to maintain PGA2 ethyl ester stability in long-term studies?
- Methodological Answer : Lyophilized PGA2 ethyl ester should be stored at −80°C in argon-flushed vials to prevent oxidation. For short-term use, dissolved samples in ethanol or DMSO (1–10 mM stock) are stable at −20°C for ≤6 months. Avoid freeze-thaw cycles to minimize hydrolysis .
Advanced Research Questions
Q. How does PGA2 ethyl ester interact with cyclooxygenase (COX) and lipoxygenase (LOX) pathways in inflammatory models?
- Methodological Answer : In vitro assays (e.g., COX-2 inhibition studies) should pair PGA2 ethyl ester with selective inhibitors (e.g., AH6809 for PGE2 receptors) to isolate its effects. Measure downstream metabolites (e.g., TXA2, PGF2α) via ELISA or LC-MS/MS in cell lysates or serum. In vivo, use COX/LOX knockout models to validate pathway specificity .
Q. What experimental designs are effective for resolving contradictory data on PGA2 ethyl ester’s cardiovascular effects?
- Methodological Answer : Contradictions in hemodynamic responses (e.g., MAP elevation vs. HR reduction) may arise from differential central vs. peripheral signaling. Address this by:
- Using intracerebroventricular (ICV) administration in rats to isolate central effects .
- Quantifying regional prostaglandin levels via microdialysis paired with ELISA .
- Applying receptor antagonists (e.g., furegrelate for TXA2 synthesis) to dissect contributory pathways .
Q. How can researchers optimize in vivo delivery of PGA2 ethyl ester to target tissues while minimizing systemic hydrolysis?
- Methodological Answer : Use lipid-based nanoemulsions or liposomes to enhance ester stability during systemic circulation. Monitor hydrolysis kinetics via LC-MS in plasma and tissue homogenates. Compare bioavailability to non-esterified PGA2 in pharmacokinetic studies (AUC, Cmax) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in PGA2 ethyl ester studies?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) should be applied to EC50/IC50 calculations. For multi-site studies, use mixed-effects models to account for inter-lab variability. Validate assumptions via Kolmogorov-Smirnov normality tests and Levene’s homogeneity of variance .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in PGA2 ethyl ester’s bioactivity across cell lines or animal models?
- Methodological Answer : Variability often stems from differences in esterase expression or receptor isoform distribution. Mitigate this by:
- Pre-screening cell lines for carboxylesterase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
- Validating findings in ≥2 species (e.g., murine vs. humanized models) .
Q. What controls are essential when studying PGA2 ethyl ester’s role in NF-κB or MAPK signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
